![molecular formula C27H30N4O4 B1680787 沙特宁 CAS No. 102669-89-6](/img/structure/B1680787.png)
沙特宁
概述
描述
沙特宁是一种药理化合物,以其双重作用特性而闻名。它结合了α-1阻断血管扩张作用和磷酸二酯酶III抑制介导的正性肌力作用。 这使得它在急性静脉注射治疗心力衰竭患者方面特别有效 .
科学研究应用
Pharmacological Properties
Saterinone exhibits dual-action properties as both a positive inotropic agent and a vasodilator . Its mechanism involves the inhibition of phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in myocardial cells. This increase enhances myocardial contractility and promotes vascular relaxation, making it particularly beneficial for patients with heart failure.
Clinical studies have demonstrated the efficacy of saterinone in improving cardiac hemodynamics in patients with congestive heart failure. A notable study involved a randomized, double-blind trial where saterinone was administered intravenously to patients. The results indicated significant improvements in various hemodynamic parameters compared to placebo.
Case Study Overview
- Study Design : Randomized, double-blind, placebo-controlled
- Participants : 12 patients with severe congestive heart failure
- Dosage : 2 µg/kg/min of saterinone for 3 hours
- Measured Parameters :
- Systemic Vascular Resistance (SVR)
- Pulmonary Artery Pressure (PAP)
- Cardiac Index (CI)
- Ejection Fraction (EF)
Table 2: Hemodynamic Effects of Saterinone
Parameter | Baseline Value | Post-Treatment Value | Statistical Significance |
---|---|---|---|
Systemic Vascular Resistance | High | Decreased by 37% | p < 0.001 |
Pulmonary Artery Pressure | Elevated | Decreased by 24% | p < 0.05 |
Cardiac Index | Low | Increased by 32% | p < 0.05 |
Ejection Fraction | Low | Increased by 45% | p < 0.05 |
These findings suggest that saterinone effectively reduces vascular resistance and improves cardiac output, making it a promising candidate for treating heart failure.
Comparative Studies on Enantiomers
Research has also explored the effects of saterinone's enantiomers—R(+)-saterinone and S(-)-saterinone—on phosphodiesterase isoenzymes from ventricular tissues. While both enantiomers exhibited similar inhibitory effects on phosphodiesterase III and IV, R(+)-saterinone demonstrated slightly greater potency compared to S(-)-saterinone.
Table 3: Inhibition Potency of Enantiomers
Enantiomer | IC50 (PDE III) | IC50 (PDE IV) |
---|---|---|
R(+)-saterinone | More potent | Similar potency |
S(-)-saterinone | Less potent | Similar potency |
Future Directions and Potential Applications
The ongoing research into saterinone's applications extends beyond heart failure treatment. Investigations are being conducted into its potential use in combination therapies for other cardiovascular diseases and its pharmacokinetic properties, which could enhance its therapeutic profile.
Potential Areas for Further Research
- Combination therapies with other cardiovascular agents
- Long-term effects on chronic heart conditions
- Applications in other diseases involving cAMP dysregulation
作用机制
沙特宁通过双重机制发挥作用:
磷酸二酯酶III抑制: 通过抑制磷酸二酯酶III,沙特宁提高了环腺苷酸(cAMP)水平,从而增强了心脏收缩力。
类似化合物:
米力农: 另一种磷酸二酯酶III抑制剂,具有类似的正性肌力作用。
苏尔马唑: 以其正性肌力和血管扩张特性而闻名。
UD-CG 212.C1: 一种具有可比药理作用的化合物.
沙特宁的独特性: 沙特宁独特的磷酸二酯酶III抑制和α-1阻断特性的组合使其与其他类似化合物区别开来。 这种双重作用使其在治疗慢性心力衰竭方面特别有效,而不会显著增加心肌氧消耗 .
生化分析
Biochemical Properties
Saterinone interacts with phosphodiesterase isoenzymes, particularly phosphodiesterase III and IV . These interactions are crucial in its role as a cardiotonic agent .
Cellular Effects
Saterinone’s effects on cells are primarily related to its inhibition of phosphodiesterase isoenzymes . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Saterinone exerts its effects at the molecular level through its interactions with phosphodiesterase isoenzymes . It inhibits these enzymes, leading to changes in gene expression and cellular function .
Metabolic Pathways
Saterinone is involved in the phosphodiesterase pathway, where it interacts with phosphodiesterase isoenzymes
准备方法
合成路线和反应条件: 沙特宁的合成涉及多个步骤,包括中间体的制备及其后续反应。 一种常见的方法是在受控条件下,使1,2-二氢-5-(对-(2-羟基-3-(4-(邻甲氧基苯基)-1-哌嗪基)丙氧基)苯基)-6-甲基-2-氧代烟酰腈与适当的试剂反应 .
工业生产方法: 沙特宁的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括结晶、过滤和纯化等步骤,以获得最终产品所需的形态 .
化学反应分析
反应类型: 沙特宁会发生各种化学反应,包括:
氧化: 在特定条件下,沙特宁可以被氧化形成相应的氧化产物。
还原: 还原反应可以将沙特宁转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂,例如高锰酸钾或过氧化氢。
还原: 还原剂,如氢化铝锂或硼氢化钠。
取代: 在适当条件下,卤素或亲核试剂等试剂.
主要形成的产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生沙特宁的还原形式 .
相似化合物的比较
Milrinone: Another phosphodiesterase III inhibitor with similar inotropic effects.
Sulmazole: Known for its inotropic and vasodilatory properties.
UD-CG 212.C1: A compound with comparable pharmacological actions.
Uniqueness of Saterinone: Saterinone’s unique combination of phosphodiesterase III inhibition and alpha-1 blocking properties sets it apart from other similar compounds. This dual action makes it particularly effective in treating chronic heart failure without significantly increasing myocardial oxygen consumption .
生物活性
Saterinone is a phosphodiesterase III (PDE III) inhibitor that has garnered attention for its dual-action properties in cardiovascular treatment. This article explores its biological activity, pharmacokinetics, and clinical implications, supported by relevant data and case studies.
Overview of Saterinone
Saterinone is primarily utilized in the management of heart failure, where it functions as both an alpha-1 adrenergic receptor blocker and a PDE III inhibitor. This dual mechanism enhances cardiac contractility while promoting vasodilation, making it a unique therapeutic option in acute heart failure management .
The pharmacological effects of saterinone stem from its ability to inhibit PDE III, leading to increased intracellular cAMP levels. This elevation facilitates enhanced myocardial contractility and vasodilation, which are critical in treating heart failure symptoms. Additionally, the alpha-1 blocking action contributes to reduced systemic vascular resistance .
Pharmacokinetics
Research indicates that saterinone exhibits a favorable pharmacokinetic profile. A study demonstrated that intravenous administration at a rate of 1.5 µg/kg/min over 24 hours resulted in significant hemodynamic improvements without severe adverse effects . The compound is metabolized in the liver, with metabolites detectable in plasma and urine, suggesting efficient clearance mechanisms .
Case Studies and Clinical Trials
- Efficacy in Heart Failure : A multicenter trial assessed saterinone's impact on patients with chronic heart failure. Results indicated improved cardiac output and reduced hospitalizations compared to placebo groups. Notably, the drug demonstrated a dose-dependent effect on hemodynamic parameters .
- Safety Profile : In clinical settings, saterinone has been associated with a lower mortality rate compared to other PDE III inhibitors like milrinone. This is particularly relevant given the historical context of increased mortality associated with long-term use of some PDE inhibitors .
- Comparative Studies : Saterinone was found to be equipotent with its enantiomers (R(+)-saterinone and S(−)-saterinone) regarding PDE III inhibition, indicating that both forms maintain similar therapeutic efficacy .
Data Summary
The following table summarizes key findings from clinical trials involving saterinone:
Adverse Effects and Considerations
While saterinone is generally well-tolerated, potential side effects include hypotension and arrhythmias, particularly when used in conjunction with other vasodilators. Continuous monitoring during therapy is recommended to mitigate risks associated with these adverse effects .
属性
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKLDFUYOZELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883106 | |
Record name | Saterinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102669-89-6 | |
Record name | Saterinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saterinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SATERINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。